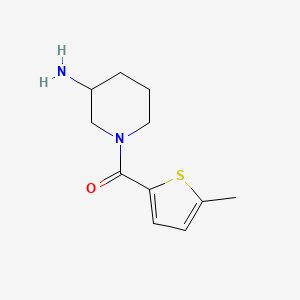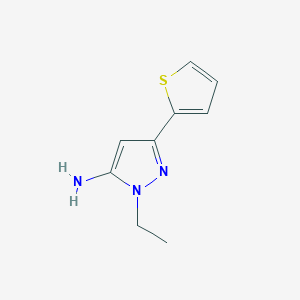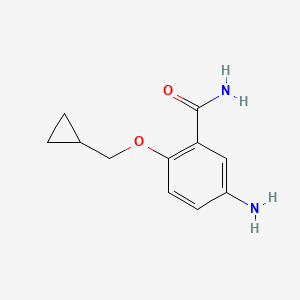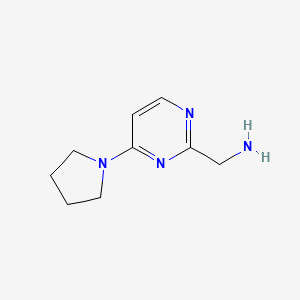
(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine
Vue d'ensemble
Description
“(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine” is a chemical compound with the CAS Number: 944904-74-9 . It has a molecular weight of 178.24 . The compound is solid in its physical form . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which includes “this compound”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4/c10-7-8-11-4-3-9 (12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 178.24 . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .Mécanisme D'action
The mechanism of action of (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound can also modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been found to be cytotoxic in some cell types. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine. One area of research is the development of this compound analogs with improved potency and selectivity for specific targets. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of cancer and neurological disorders.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of cancer and neurological disorders. While further studies are needed to fully understand its mechanism of action and potential toxicity, this compound represents a valuable tool for scientific research.
Applications De Recherche Scientifique
(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-pyrrolidin-1-ylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGOCJDSUJTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265842 | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944904-74-9 | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)
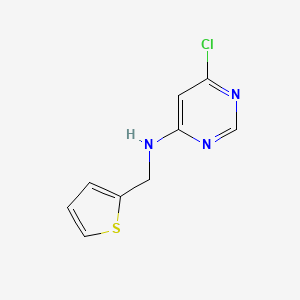
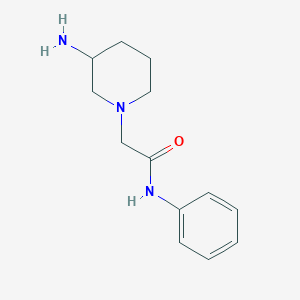
![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)
![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)
